- Enantioselective Approach to 13a-Methylphenanthroindolizidine AlkaloidsJournal of Organic Chemistry, 2012, 77(18), 7981-7987,
Cas no 97538-67-5 ((3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one)
![(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one structure](https://fr.kuujia.com/scimg/cas/97538-67-5x500.png)
97538-67-5 structure
Nom du produit:(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
Numéro CAS:97538-67-5
Le MF:C7H8Cl3NO2
Mégawatts:244.502919197083
MDL:MFCD08274464
CID:91143
PubChem ID:253660382
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one
- (3R-cis)-Tetrahydro-3-trichloromethyl-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- (3R)-TRICHLOROMETHYL-CIS-TETRAHYDROPYRROLO[1,2-C]OXAZOL-1-ONE
- (3R,7AS)-3-(Trichloromethyl)tetrahydropyrrolo-[1,2-c]oxazol-1(3H)-one
- (3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3,3,0]octane-4-one
- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one
- C7H8Cl3NO2
- GWQBXRYSVSZLSL-UJURSFKZSA-N
- SB22734
- VC30668
- (3R,7aS)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (ACI)
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, tetrahydro-3-(trichloromethyl)-, (3R-cis)- (ZCI)
- AKOS016003683
- (3R,7aS)-3-(trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one
- AS-11205
- (2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one, >=98.0% (AT)
- 1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(trichloromethyl)-,(3r,7as)-
- CS-0035467
- (3R,7aS)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
- (3r,7as)-3-(trichloromethyl)-tetrahydropyrrolo[1,2-c]oxazol-1(3h)-one
- T2902
- SCHEMBL1054805
- (3R,7aS)-3-trichloromethyl-tetrahydro-pyrrolo[1,2-c]oxazol-1-one
- Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one
- MFCD08274464
- 97538-67-5
- (2R,5S)-2-Trichloromethyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
-
- MDL: MFCD08274464
- Piscine à noyau: 1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m0/s1
- La clé Inchi: GWQBXRYSVSZLSL-UJURSFKZSA-N
- Sourire: C([C@H]1OC(=O)[C@@H]2CCCN12)(Cl)(Cl)Cl
Propriétés calculées
- Qualité précise: 242.96200
- Masse isotopique unique: 242.962
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 240
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 29.5
- Nombre d'tautomères: 2
- Le xlogp3: 2.5
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Cristal sans odeur
- Dense: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 109.0 to 113.0 deg-C
- Point d'ébullition: 338.6 °C at 760 mmHg
- Point d'éclair: 158.6 °C
- Indice de réfraction: 1.573
- Solubilité: Légèrement soluble (2,7 G / l) (25 ºC),
- Le PSA: 29.54000
- Le LogP: 1.64180
- Solubilité: Pas encore déterminé
- Activités optiques: [α]/D 29 to 34°, c = 2 in toluene
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:Stockage à 0 - 5 ° C
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1012-100G |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 100g |
¥ 1,848.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1012-5G |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 5g |
¥ 198.00 | 2023-04-12 | |
ChemScence | CS-0035467-25g |
(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one |
97538-67-5 | 25g |
$124.0 | 2022-04-26 | ||
TRC | T895760-2.5g |
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one |
97538-67-5 | 2.5g |
$ 95.00 | 2022-06-02 | ||
Apollo Scientific | OR316050-25g |
(3R)-Trichloromethyl-cis-Tetrahydropyrrolo[1,2-c]oxazol-1-one |
97538-67-5 | 98% | 25g |
£68.00 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160945-5g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | >98.0%(GC) | 5g |
¥244.90 | 2023-09-01 | |
TRC | T895760-250mg |
(2R,5S)-2-Trichloromethyl-3-oxa-1-azabicyclo[3.3.0]octan-4-one |
97538-67-5 | 250mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM109240-50g |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one |
97538-67-5 | 97% | 50g |
$216 | 2021-08-06 | |
abcr | AB205756-10 g |
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; . |
97538-67-5 | 98% | 10 g |
€154.90 | 2023-07-20 | |
abcr | AB205756-100 g |
Tetrahydro-(3R)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, 98%; . |
97538-67-5 | 98% | 100 g |
€715.10 | 2023-07-20 |
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Solvents: Chloroform ; reflux
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Chloroform ; reflux
Référence
- Synthesis and crystal structure of N-formyl-L-proline benzylamideXibei Shifan Daxue Xuebao, 2010, 46(5), 64-67,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Chloroform ; reflux
Référence
- The first enantioselective approach to 13a-methyl-14-hydroxyphenanthroindolizidine alkaloids - Synthetic studies towards hypoestestatin 2European Journal of Organic Chemistry, 2013, 2013(10), 1979-1985,
Synthetic Routes 4
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)Tetrahedron, 2005, 61(42), 10018-10035,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- First total synthesis of ent-asperparaline C and assignment of the absolute configuration of asperparaline CChemical Communications (Cambridge, 2019, 55(27), 3931-3934,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Ethyl acetate ; reflux
Référence
- A Convergent Synthesis of Enantiopure Open-Chain, Cyclic, and Fluorinated α-Amino AcidsOrganic Letters, 2016, 18(8), 1888-1891,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- Pentacyclic indole derivatives as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Solvents: Acetonitrile
Référence
- A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimicsChemistry - A European Journal, 2006, 12(24), 6315-6322,
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: Chloroform ; 4.5 h, reflux
Référence
- Synthesis of enantiopure 5.7-spirodiamines: (S)-1,7-diazaspiro[4.6]undecane and related compoundsTetrahedron: Asymmetry, 2005, 16(12), 2075-2080,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Acetonitrile ; 19.5 h, rt
Référence
- Design and stereoselective synthesis of ProM-2: A spirocyclic diproline mimetic with polyproline type II (PPII) helix conformationChemistry - A European Journal, 2015, 21(23), 8464-8470,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C
Référence
- Preparation of pyrrolidine-2-carboxamide compounds for treating neuronal microglia inflammation, China, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Solvents: Chloroform ; 20 °C; 3 h, reflux
Référence
- Synthesis of chiral diamines using novel 2-trichloromethyloxazolidin-4-one precursors derived from 5-oxo-proline and prolineTetrahedron: Asymmetry, 2002, 13(20), 2229-2234,
Synthetic Routes 13
Conditions de réaction
1.1 Solvents: Acetonitrile ; 19.5 h, rt
Référence
- Structural mimetics of proline-rich peptides and use of same, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Solvents: Chloroform ; 6 h, reflux
Référence
- Preparation of analogs of glycyl-prolyl-glutamate as neuroprotective agents, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Solvents: Chloroform
Référence
- Use of (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole as a novel and enantioselective organocatalyst for the aldol reactionEuropean Journal of Organic Chemistry, 2008, (1), 164-170,
Synthetic Routes 16
Conditions de réaction
1.1 Solvents: Acetonitrile ; 2.5 h, rt
Référence
- Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide MimeticsJournal of Organic Chemistry, 2006, 71(1), 97-102,
Synthetic Routes 17
Conditions de réaction
1.1 Solvents: Acetonitrile ; rt; 3 h, 85 °C
Référence
- Preparation of pyrrolidine-2-carboxamide derivative in inhibiting inflammation of microglia, China, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Toluene ; 6 h, 57 - 63 °C
Référence
- Process for preparation of α-methyl-L-proline, World Intellectual Property Organization, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Solvents: Acetonitrile ; overnight, rt
Référence
- Click chemistry. A straightforward route to decorated prolinesSynlett, 2007, (18), 2882-2884,
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Raw materials
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Preparation Products
(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one Littérature connexe
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97538-67-5)(3R,7aS)-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one

Pureté:99%/99%
Quantité:10g/100g
Prix ($):165.0/252.0